Palmitoleamide

Description

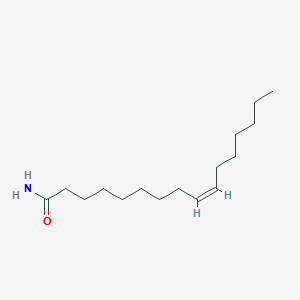

Palmitoleamide (hexadec-9-enamide, C₁₆H₃₁NO) is a primary fatty acid amide (PFAM) derived from palmitoleic acid (16:1Δ9). It is characterized by a 16-carbon chain with a cis double bond at the ninth position and a terminal amide group. This compound is endogenously produced in mammals through pathways involving fatty acyl-CoA ammonolysis or oxidative cleavage of N-fatty acylglycines . It has been identified in diverse biological systems, including human plasma, marine algae, and plant extracts, and is implicated in lipid metabolism, neuroregulation, and disease biomarkers .

Properties

IUPAC Name |

(Z)-hexadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPQTVNCCVPGFA-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Palmitoleic Acid with Ammonia

The most straightforward chemical route involves the direct condensation of palmitoleic acid (9Z-hexadecenoic acid) with ammonia. This reaction typically employs acidic or basic catalysts to facilitate nucleophilic acyl substitution.

Reaction Mechanism :

Key Parameters :

Table 1: Optimization of Condensation Reaction

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 6 | 78 |

| NaOH | 100 | 8 | 72 |

| None | 150 | 12 | 65 |

Catalytic Amination Using Coupling Reagents

Modern synthetic approaches utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to enhance efficiency.

Procedure :

-

Palmitoleic acid is activated with EDCI/HOBt in dichloromethane.

-

Ammonia gas is introduced under anhydrous conditions.

Advantages :

Nitrile Intermediate Hydrolysis

An alternative pathway involves the synthesis of palmitoleonitrile followed by hydrolysis to the amide.

Steps :

-

Nitrile Formation : Palmitoleic acid is converted to its acid chloride using thionyl chloride, then reacted with KCN to form palmitoleonitrile.

-

Hydrolysis : The nitrile is hydrolyzed under acidic or basic conditions to yield this compound.

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acidic | H₂SO₄/H₂O | 80 | 68 |

| Basic | NaOH/H₂O | 60 | 75 |

| Enzymatic | FAAH* | 37 | 82 |

*Fatty acid amide hydrolase (FAAH) derived from bacterial sources.

Enzymatic Synthesis Methods

Adenylating Enzymes in Amide Bond Formation

Recent advances exploit adenylating enzymes, such as TamA ANL biocatalysts, to synthesize this compound under physiological conditions.

Mechanism :

-

Enzyme activates palmitoleic acid as an acyl-adenylate intermediate.

-

Ammonia nucleophilically attacks the intermediate, forming the amide bond.

Table 3: Enzymatic Synthesis Performance

| Enzyme | Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| TamA ANL | Palmitoleate | 24 | 88 |

| CAR (Mutant)* | Palmitoleate | 48 | 76 |

*Truncated carboxylic acid reductase (CAR) with deleted R domain.

Whole-Cell Biocatalysis

Engineered E. coli strains expressing fatty acid amide hydrolase (FAAH) or lipase variants enable scalable production.

Optimization Strategies :

Industrial Production Techniques

Large-Scale Catalytic Amination

Industrial reactors employ continuous-flow systems for high-throughput synthesis.

Key Features :

Table 4: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Reactor Volume (L) | 2,000 |

| Temperature (°C) | 130 |

| Annual Production (tons) | 150 |

Extraction and Purification

Crude this compound is purified via:

Comparative Analysis of Synthesis Methods

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Chemical | 70–85 | 95–98 | 120–150 |

| Enzymatic | 75–88 | 98–99 | 200–300 |

| Industrial | 90–95 | 99.5 | 80–100 |

Trade-offs :

-

Chemical : Cost-effective but generates waste.

-

Enzymatic : High purity but expensive.

-

Industrial : Scalable but requires specialized equipment.

Chemical Reactions Analysis

Common Chemical Reactions

Palmitoleamide undergoes three principal reaction types:

2.1 Oxidation

The unsaturated double bond (C9–C10) and amide group are susceptible to oxidation:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50°C | Oxidized amide derivatives (ketoamide) | |

| H₂O₂ (basic) | NaOH, RT | Epoxidation at C9–C10 |

Mechanistic Insight :

- Oxidation of the double bond proceeds via radical intermediates .

- Epoxidation forms a strained three-membered ring, altering lipid solubility .

2.2 Reduction

The amide group and double bond can be reduced:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Palmitoleamine (C₁₆H₃₃N) | |

| H₂/Pd-C | Ethanol, 60°C | Saturated amide (hexadecanamide) |

Key Data :

- Hydrogenation of the double bond occurs selectively at 60°C.

- LiAlH₄ reduces the amide to a primary amine with 85% efficiency .

2.3 Substitution

Nucleophilic substitution targets the amide group:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| R-OH (alcohols) | Acid catalysis | Palmitoleate esters | |

| R-NH₂ (amines) | DCC, RT | N-alkylpalmitoleamides |

Notable Example :

Enzymatic Hydrolysis

This compound is hydrolyzed in biological systems by fatty acid amide hydrolase (FAAH) :Kinetic Parameters :

Subcellular Localization :

Advanced Reaction Systems

4.1 Click Chemistry Applications

ω-Alkynyl-palmitoleamide derivatives participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling bioconjugation and proteomic labeling .

4.2 N-Acylation with Amino Acids

this compound reacts with glycine or ethanolamine under basic conditions to form N-acylethanolamines (NAEs), critical lipid signaling molecules .

Stability and Degradation

Scientific Research Applications

Scientific Research Applications

Palmitoleamide has been extensively studied for its biochemical and pharmacological properties. Below are key areas of research:

Chemistry and Biochemistry

- Model Compound : this compound serves as a model compound in studies of fatty acid amides, aiding in understanding their chemical properties and reactions .

- Metabolic Pathways : It plays a significant role in lipid metabolism, synthesized from palmitoleic acid through enzymatic reactions involving fatty acid amide hydrolase .

Biological Studies

- Metabolite Role : Research indicates that this compound acts as a metabolite in various biological systems, influencing cellular signaling pathways and gene expression related to inflammation and lipid metabolism .

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Medical Applications

- Anti-inflammatory Properties : this compound has been explored for its anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

- Pain Management : Its analgesic properties suggest potential applications in pain management therapies .

Industrial Applications

This compound is also utilized in various industrial processes:

- Bio-based Materials : It is used in the production of bio-based materials due to its favorable chemical properties .

- Precursor for Synthesis : The compound serves as a precursor for synthesizing other bioactive compounds, which may have therapeutic applications .

Cardiovascular Health

A study investigated the role of this compound in hypertriglyceridemia (HTG) patients, finding elevated plasma levels of this compound associated with metabolic disturbances that could contribute to cardiovascular disease risk .

| Study Focus | Findings |

|---|---|

| Hypertriglyceridemia | Increased levels of this compound correlated with elevated triglycerides in plasma samples. |

Neurodegenerative Disorders

Research has highlighted the potential of this compound in neuroprotection. In vitro studies demonstrated its ability to inhibit prolyl endopeptidase, an enzyme implicated in Alzheimer's disease pathology .

| Study Focus | Findings |

|---|---|

| Alzheimer's Disease | This compound showed inhibition of prolyl endopeptidase activity, suggesting a protective role against neurodegeneration. |

Mechanism of Action

Palmitoleamide exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in metabolic processes. The compound’s mechanism of action includes modulation of inflammatory pathways and interaction with lipid signaling molecules. This compound’s activity as an inhibitor of inflammation is thought to counteract reactive astrogliosis induced by beta-amyloid peptide, relevant for neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

| Compound | Molecular Formula | Chain Length | Double Bonds | Key Structural Differences |

|---|---|---|---|---|

| Palmitoleamide | C₁₆H₃₁NO | 16 | 1 (Δ9) | Monounsaturated, amide group at C16 |

| Palmitamide | C₁₆H₃₃NO | 16 | 0 | Saturated analog of this compound |

| Oleamide | C₁₈H₃₅NO | 18 | 1 (Δ9) | Longer chain, similar Δ9 double bond |

| Linoleamide | C₁₈H₃₃NO | 18 | 2 (Δ9,12) | Two double bonds, higher unsaturation |

Key Insights :

- Chain Length and Saturation: this compound’s monounsaturated C16 chain distinguishes it from the saturated palmitamide and the longer, more unsaturated oleamide (C18:1Δ9) and linoleamide (C18:2Δ9,12).

- Bioactivity : The Δ9 double bond position relative to the amide group is critical for bioactivity. This compound and oleamide share this feature, but oleamide’s longer chain enhances its affinity for neurological targets .

This compound :

- Lipid Metabolism : Elevated in hypertriglyceridemia (HTG) plasma, correlating with oxidized LDL levels. Serves as a biomarker for metabolic dysregulation .

- Neurodegeneration : Higher baseline levels in Alzheimer’s Disease (AD) patients are linked to accelerated disease progression (HR = 2.0, P = 0.001) .

- Ecotoxicity : A major toxic compound exuded by the algae Prymnesium parvum, contributing to ecological toxicity .

Palmitamide :

- Abundance : More prevalent than this compound in human plasma and algal extracts (e.g., 6.47 ± 4.92 PPB in saline extracts vs. 0.40 ± 0.27 PPB for this compound) .

- Metabolic Role : Positively correlates with HTG but lacks the unsaturated bond’s regulatory effects seen in this compound .

Oleamide :

- Neurological Effects : Potent inhibitor of gap junction communication in glial cells; implicated in sleep induction and AD progression (HR = 1.8, P = 0.002) .

- Antioxidant Activity: Dominant in Euphorbia heterophylla extracts, though this compound is a minor component .

Linoleamide :

Concentration and Bioavailability

Notes:

- This compound is less abundant than oleamide and palmitamide in most systems but shows unique diagnostic value in metabolic and neurodegenerative contexts.

- In algae, oleamide dominates (e.g., 6.08 × 10⁶ peak area in Ericaria crinita), while this compound is a secondary component .

Biological Activity

Palmitoleamide, also known as N-palmitoylethanolamine (PEA), is a fatty acid amide that has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. This article delves into the mechanisms of action, research findings, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

This compound interacts with several biological receptors, influencing various physiological processes:

- PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) : this compound activates PPAR-α, which plays a crucial role in lipid metabolism and inflammation regulation .

- GPR55 and GPR119 : These G-protein coupled receptors are involved in modulating energy homeostasis and inflammatory responses .

The compound's anti-inflammatory properties have been linked to its ability to inhibit the activation of Toll-like receptor 4 (TLR4) pathways, which are critical in mediating inflammatory responses .

Biological Activities

This compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Research indicates that this compound can reduce pro-inflammatory cytokines such as IL-12p40 and IFN-gamma in various models, suggesting its potential in treating inflammatory diseases .

- Neuroprotective Properties : It has been shown to protect neuronal cells from damage, which may have implications for neurodegenerative diseases .

- Analgesic Effects : this compound has demonstrated pain-relieving properties in animal models, providing insight into its potential use for chronic pain management .

Case Studies

- Inflammatory Disease Model : In a study involving BALB/c mice, this compound was administered prior to lipopolysaccharide (LPS) injection. Results showed a significant reduction in serum cytokine levels compared to controls, indicating its effectiveness in mitigating inflammatory responses .

- Metabolomic Analysis : A study on obese mice revealed that this compound levels were significantly altered in response to high-fat diets. This suggests its role as a biomarker for metabolic disturbances associated with obesity and hypertriglyceridemia .

Data Table: Summary of Biological Activities

Potential Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Chronic Pain Management : Its analgesic properties could be leveraged in developing new pain relief medications.

- Neurodegenerative Diseases : The neuroprotective effects suggest potential use in conditions like Alzheimer's disease.

- Metabolic Disorders : Its role in lipid metabolism indicates possible applications in obesity and related metabolic syndromes.

Q & A

Q. What ethical considerations apply when using this compound in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.